tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

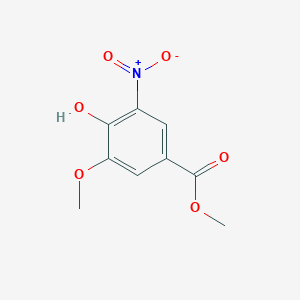

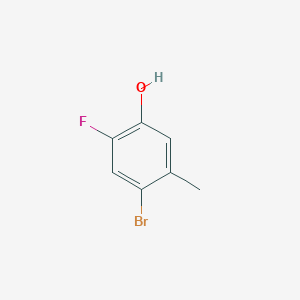

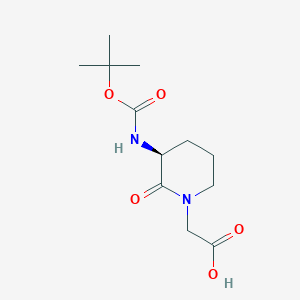

“tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate” is a chemical compound that falls under the category of esters . It has a CAS Number of 434331-85-8 . The molecular formula of this compound is C9 H14 N2 O3 and it has a molecular weight of 198.222 .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate” consists of 9 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact spatial configuration of these atoms and their bonds would require more specific information or computational chemistry tools to determine.Physical And Chemical Properties Analysis

The compound “tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate” has a molecular weight of 198.222 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the searched resources.Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The compound can be used in the synthesis of novel heterocyclic compounds. For instance, it has been used in the first introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems . This has led to a series of structurally novel derivatives, which are of synthetic importance for current medicinal chemistry needs .

Biological Activity Enhancement

The introduction of a tert-butyl group into some heterocycles, including “tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate”, substantially enhances their biological activity . For example, it has been reported that attachment of a metabolically stable tert-butyl group at the C-2 position of the quinolone system in primaquine resulted in a substantial improvement in blood schizontocidal antimalarial activity .

Lipophilicity Increase

Introduction of a tert-butyl group into organic molecules increases their lipophilicity, which is very important for passage through the extraordinary thick and light cell wall . This property can be exploited in the design of drugs and other bioactive compounds.

Synthesis of Bifunctional Compounds

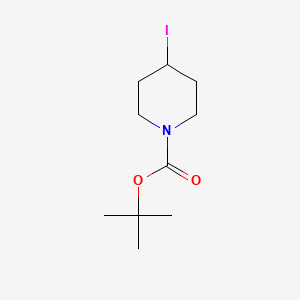

The compound has been used in the synthesis of previously unknown bifunctional compounds such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . These compounds and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .

Expanding Drug-like Chemical Space

The compound can be used to expand drug-like chemical space and diversity. For instance, 2,6-diazaspiro[3.3]heptanes have recently drawn significant interest in the pharmaceutical system as a structural surrogate for the piperazine ring . The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides the potential for expanding drug-like chemical space and diversity .

Resistance to Hydrolysis in GI Tissue

The tert-butyl ester of the compound has been found to be resistant to hydrolysis in gastrointestinal (GI) tissue . This property could be useful in the design of prodrugs and other compounds intended for oral administration.

properties

IUPAC Name |

tert-butyl 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)6-4-5-7(12)11-10-6/h4-5H2,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYWLBZZSHAXTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NNC(=O)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone](/img/structure/B1311304.png)

![Methyl 2-[4-(3-bromopropoxy)phenyl]acetate](/img/structure/B1311313.png)

![7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1311316.png)